molecular formula C9H9ClO2 B181324 3-(4-Chlorophenyl)propanoic acid CAS No. 2019-34-3

3-(4-Chlorophenyl)propanoic acid

Cat. No. B181324
CAS RN: 2019-34-3
M. Wt: 184.62 g/mol
InChI Key: BBSLOKZINKEUCR-UHFFFAOYSA-N
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Patent
US07884244B2

Procedure details

3-(4-Chloro-phenyl)-acrylic acid (25.00 g, 0.14 mol) in THF was mixed with Rh/Al2O3 (1.00 g) and hydrogenated for 14 hours. The reaction mixture was filtered through celite and the filtrate was concentrated to give 3-(4-chloro-phenyl)-propionic acid. 3-(4-chloro-phenyl)-propionic acid was then reacted with SOCl2 (15.00 mL, 0.21 mol) and AlCl3 (20.20 g, 0.15 mol) according to the protocols as outlined in general procedure C to afford the title compound.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]=[CH:9][C:10]([OH:12])=[O:11])=[CH:4][CH:3]=1>C1COCC1.[Rh]>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:8][CH2:9][C:10]([OH:12])=[O:11])=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C=CC(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Name
Quantity
1 g
Type
catalyst
Smiles
[Rh]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)CCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.